molecular formula C16H21ClO B8330076 2-Tert-butyl-6-chloro-4-phenyl-cyclohexanone

2-Tert-butyl-6-chloro-4-phenyl-cyclohexanone

Cat. No. B8330076
M. Wt: 264.79 g/mol
InChI Key: SLVUSOBENQLINV-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

The chlorination of 2-tert-butyl-4-phenyl-cyclohexanone takes place in a manner similar to that described above for the preparation of 2-tert-butyl-6-chloro-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH2:7][C:6]1=[O:17])([CH3:4])([CH3:3])[CH3:2].C(C1CCCC([Cl:28])C1=O)(C)(C)C>>[C:1]([CH:5]1[CH2:10][CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH:7]([Cl:28])[C:6]1=[O:17])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1C(CCC(C1)C1=CC=CC=C1)=O
Step Three
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1C(C(CCC1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(C(CC(C1)C1=CC=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.